

Niraparib Solubility and Solution Preparation: A Technical Support Guide

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Compound of Interest

Compound Name: Niraparib hydrochloride

Cat. No.: B1511887

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of niraparib.

Frequently Asked Questions (FAQs)

Q1: What is niraparib and what is its primary formulation?

A1: Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair. It is primarily available as niraparib tosylate monohydrate, a white to off-white, non-hygroscopic crystalline solid.^[1]

Q2: What is the aqueous solubility of niraparib?

A2: Niraparib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its aqueous free base solubility is reported to be between 0.7 mg/mL and 1.1 mg/mL across the physiological pH range.^[1] The solubility of niraparib tosylate monohydrate is generally independent of pH below its pKa of 9.95.^[1]

Q3: In which organic solvents is niraparib soluble?

A3: Niraparib is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] This property is often utilized for preparing concentrated stock solutions for in vitro and in vivo studies.

Troubleshooting Poor Solubility in Aqueous Buffers

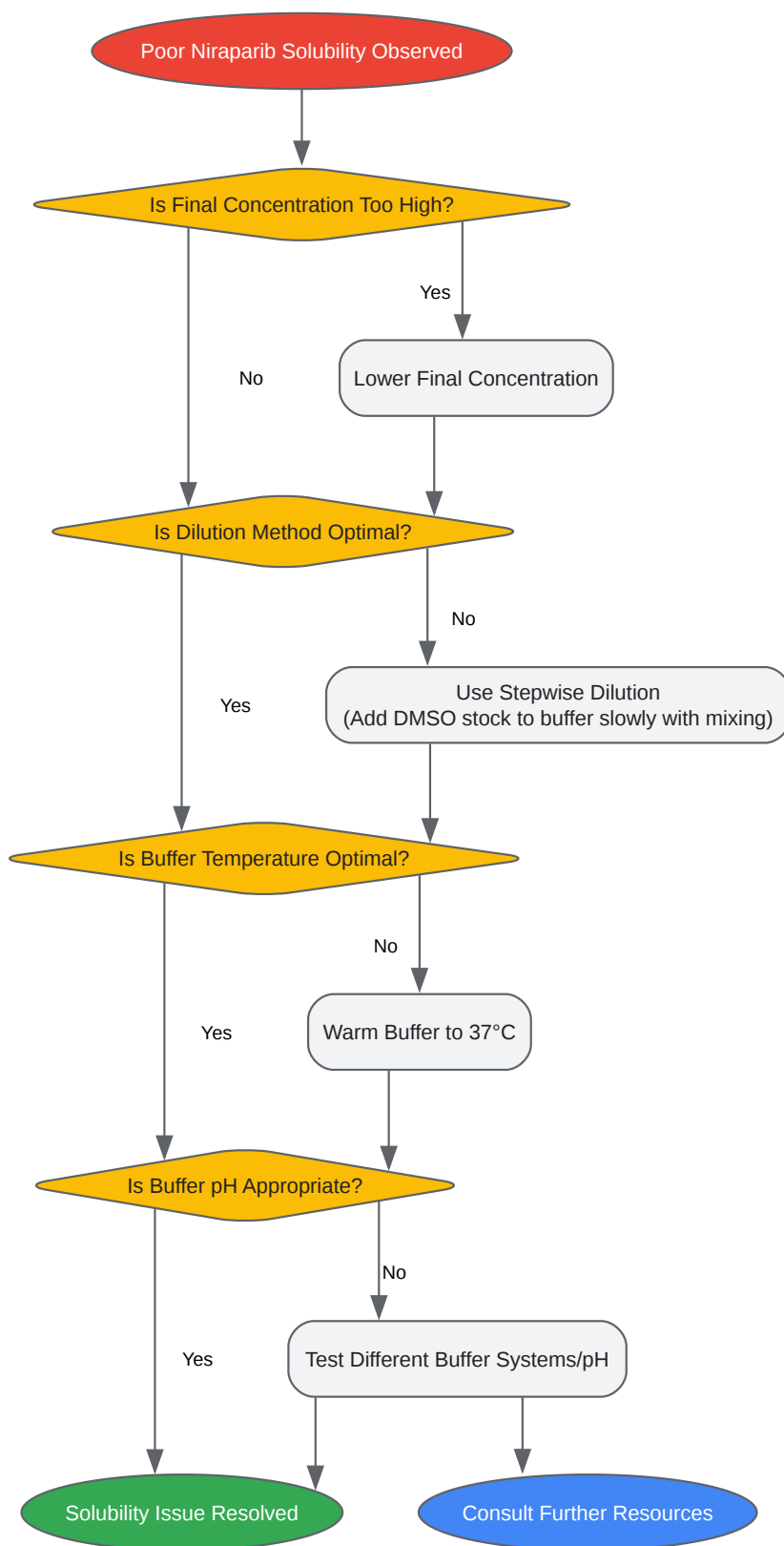
Q4: I am observing precipitation when I dilute my niraparib DMSO stock solution into an aqueous buffer for my experiment. What could be the cause and how can I resolve it?

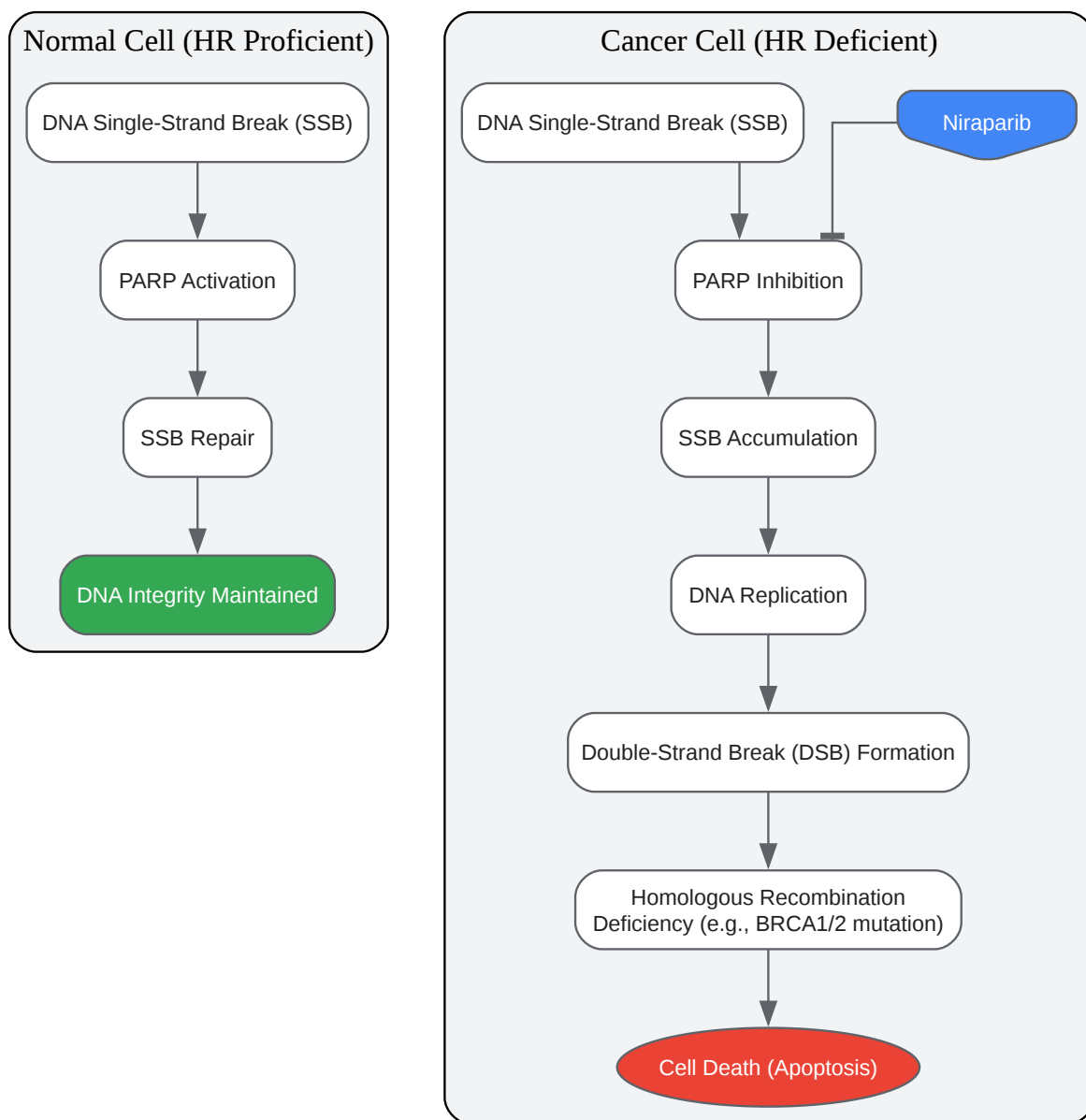
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-solubility organic solvent is introduced into a low-solubility aqueous environment. Here are the primary causes and troubleshooting steps:

- High Final Concentration: The intended final concentration of niraparib in the aqueous buffer may exceed its solubility limit.
 - Solution: Determine the maximum soluble concentration of niraparib in your specific aqueous buffer by performing a solubility test. You may need to lower the final concentration used in your experiment.
- Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.
 - Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate solution to the final volume of the buffer. Always add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.[3]
- Low Temperature: The temperature of the aqueous buffer can affect niraparib's solubility.
 - Solution: Gently warm your aqueous buffer to 37°C before adding the niraparib stock solution. However, be mindful of the temperature stability of other components in your buffer.[3]
- pH of the Buffer: While niraparib's solubility is relatively pH-independent below its pKa, extreme pH values can influence its solubility.

- Solution: Ensure your buffer is properly prepared and the pH is stable. If your experimental design allows, you could test the solubility in a few different buffered systems to find the optimal one.

A general workflow for troubleshooting solubility issues is presented below:





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References

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